molecular formula C18H24NOP B14549502 Phosphinic amide, N-hexyl-P,P-diphenyl- CAS No. 62316-73-8

Phosphinic amide, N-hexyl-P,P-diphenyl-

Cat. No.: B14549502
CAS No.: 62316-73-8
M. Wt: 301.4 g/mol
InChI Key: RODHCZRCZYGOIK-UHFFFAOYSA-N
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Description

Phosphinic amide, N-hexyl-P,P-diphenyl-, is a compound belonging to the class of phosphinic amides These compounds are characterized by the presence of a phosphorus-nitrogen (P-N) bond

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphinic amides can be synthesized through several methods. One common approach involves the reaction of secondary phosphine oxides with O-benzoylhydroxylamines in the presence of potassium carbonate (K₂CO₃) under air. This method provides a practical and catalyst-free synthesis of various phosphinic amides in moderate to excellent yields .

Another method involves the use of ethyl bromoacetate to mediate the synthesis of primary phosphinamides from diarylphosphine oxides and ammonium carbonate as an ammonia source. This reaction occurs under mild and simple conditions without the need for a metal catalyst or oxidant .

Industrial Production Methods

Industrial production of phosphinic amides typically involves large-scale synthesis using efficient and scalable methods. One such method is electrosynthesis, which involves the oxidative cross-coupling of diarylphosphine oxides and amines. This approach yields phosphinic amides in one step with good to excellent yields under mild and metal-free conditions .

Chemical Reactions Analysis

Types of Reactions

Phosphinic amides undergo various chemical reactions, including:

    Oxidation: Phosphinic amides can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert phosphinic amides to phosphines.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphinic amide derivatives.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of phosphinic amides include molecular iodine, hydrogen peroxide (H₂O₂), diaryldiselenides, and copper/photoredox catalysts . Reaction conditions often involve mild temperatures and the absence of toxic or corrosive reagents.

Major Products Formed

The major products formed from the reactions of phosphinic amides depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield phosphine oxides, while substitution reactions can produce a variety of phosphinic amide derivatives .

Scientific Research Applications

Phosphinic amides have a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of phosphinic amides involves their interaction with molecular targets through the phosphorus-nitrogen (P-N) bond. This bond can undergo homolysis, leading to the formation of reactive intermediates that can participate in various chemical reactions. The specific molecular targets and pathways involved depend on the particular application and the structure of the phosphinic amide .

Comparison with Similar Compounds

Phosphinic amides can be compared with other similar compounds, such as phosphonamides and phosphoramidates. While all these compounds contain a phosphorus-nitrogen bond, phosphinic amides are unique due to their specific structural features and reactivity. Similar compounds include:

Phosphinic amides stand out due to their versatility and the wide range of reactions they can undergo, making them valuable in various scientific and industrial applications.

Properties

CAS No.

62316-73-8

Molecular Formula

C18H24NOP

Molecular Weight

301.4 g/mol

IUPAC Name

N-diphenylphosphorylhexan-1-amine

InChI

InChI=1S/C18H24NOP/c1-2-3-4-11-16-19-21(20,17-12-7-5-8-13-17)18-14-9-6-10-15-18/h5-10,12-15H,2-4,11,16H2,1H3,(H,19,20)

InChI Key

RODHCZRCZYGOIK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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